N'-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide
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Description
“N’-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide” is a complex organic compound. It is related to “N,N′-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl) hydrazide”, which is mentioned in the context of food packaging additives .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “Methyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, an antioxidant and raw material of antioxidant 1010 and 1076, was improved using KOH as a catalyst . The reaction conditions included a material ratio of n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after which the product was crystallized in methanol, filtered, and desiccated .Scientific Research Applications
Production of Furan Derivatives from Biomass
Furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural are obtained from the dehydration of biomass-derived carbohydrates. These compounds are sustainable substitutes for petroleum-based building blocks used in the production of fine chemicals and plastics. The study by Chheda, Román‐Leshkov, and Dumesic (2007) outlines the production of HMF and furfural by dehydration of fructose, glucose, and xylose using a biphasic reactor system, highlighting the potential of furan derivatives in renewable chemical platforms Chheda, Román‐Leshkov, & Dumesic, 2007.
Structural Characterization and Computational Studies
Kurnaz, Ataol, Batı, and Buyukgungor (2016) conducted XRD, FTIR, 1H NMR, 13C NMR, and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide, providing detailed insights into the molecular structure and properties of such compounds. This research is essential for understanding the chemical behavior and potential applications of furan-based compounds in various scientific fields Kurnaz, Ataol, Batı, & Buyukgungor, 2016.
Catalytic Applications and Biomass Conversion
Research on the solvent effects on fructose dehydration to HMF in biphasic systems saturated with inorganic salts by Román‐Leshkov and Dumesic (2009) explores how furan derivatives, obtained from acid-catalyzed dehydration of carbohydrates, can serve as renewable chemical platforms. This study underscores the catalytic potential of furan derivatives in the efficient conversion of biomass to valuable chemicals Román‐Leshkov & Dumesic, 2009.
Biological Activity
Ahmed, Yousif, and Al-jeboori (2013) report on the synthesis, structural characterization, and biological activity of cobalt and cadmium complexes with Schiff-bases derived from furan carbohydrazides. Their findings indicate potential antimicrobial applications of furan-based compounds, offering a glimpse into the bioactive properties of these chemicals Ahmed, Yousif, & Al-jeboori, 2013.
Properties
IUPAC Name |
N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-21(2,3)15-12-14(13-16(19(15)26)22(4,5)6)9-10-18(25)23-24-20(27)17-8-7-11-28-17/h7-8,11-13,26H,9-10H2,1-6H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQTCFNFZDTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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